molecular formula C13H20N4 B1420170 N-(4-azepan-1-ylphenyl)guanidine CAS No. 1177311-85-1

N-(4-azepan-1-ylphenyl)guanidine

Cat. No.: B1420170
CAS No.: 1177311-85-1
M. Wt: 232.32 g/mol
InChI Key: RTFQJNUFWMCKSD-UHFFFAOYSA-N
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Description

N-(4-Azepan-1-ylphenyl)guanidine is a guanidine derivative characterized by a phenyl ring substituted at the para position with an azepane moiety (a seven-membered saturated ring containing one nitrogen atom) and a guanidine group (-NH-C(=NH)-NH₂) attached to the phenyl ring. Guanidine derivatives are widely studied for their diverse pharmacological activities, including enzyme inhibition, receptor agonism/antagonism, and antimicrobial effects .

Chemical Reactions Analysis

N-(4-azepan-1-ylphenyl)guanidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines .

Mechanism of Action

The mechanism of action of N-(4-azepan-1-ylphenyl)guanidine involves its interaction with molecular targets such as enzymes or receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function . The specific pathways involved depend on the biological context and the nature of the target molecules. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites .

Comparison with Similar Compounds

Comparison with Similar Guanidine Derivatives

Structural Comparisons

Table 1: Structural Features of Guanidine Derivatives

Compound Name Substituent on Phenyl Ring Heterocyclic/Aromatic Group Molecular Weight (g/mol) Key Features Reference
N-(4-Azepan-1-ylphenyl)guanidine Azepane (7-membered N-ring) Phenyl + Azepane ~265–280 (estimated) High lipophilicity, steric bulk -
N-[4-(4-Acetylpiperazin-1-yl)phenyl]guanidine HCl Piperazine (6-membered N-ring) Phenyl + Piperazine 297.79 Enhanced solubility, H-bonding
1-(4-Aminophenyl)guanidine nitrate Primary amine (-NH₂) Phenyl 213.19 High polarity, reactive amine
N-(2-Methoxyethyl)-guanidine derivatives Methoxyethyl (-OCH₂CH₂NH-) Variable ~200–250 Balanced lipophilicity, DDAH inhibition
N,N-Di-naphthalen-1-yl-N-(thioxo-dithiazol-3-yl)-guanidine Dithiazole + Naphthyl Dithiazole ~400–450 (estimated) Antimicrobial, analgesic activity

Key Observations :

  • Azepane vs.
  • Polarity: The primary amine in 1-(4-aminophenyl)guanidine nitrate increases polarity, whereas the azepane group likely enhances lipophilicity, favoring membrane penetration.
  • Bioactivity : Methoxyethyl-substituted guanidines (e.g., ) demonstrate potent DDAH inhibition, suggesting that bulky substituents like azepane may similarly modulate enzyme interactions.

Table 2: Reported Activities of Analogous Guanidines

Compound Class Biological Activity Mechanism/Application Reference
Dithiazole-substituted guanidines Antibacterial, antifungal, analgesic Tail-flick analgesic model
Acylguanidines (e.g., ) Histamine H2 receptor agonism Gastrointestinal therapeutics
N-(2-Methoxyethyl)-guanidines DDAH-1 inhibition (Ki = 13–18 μM) Cardiovascular disease targets
Piperazine-substituted guanidines Unspecified (structural analogs) Potential CNS or enzyme modulation

Insights :

  • The azepane group’s steric bulk may mimic the methoxyethyl or dithiazole substituents in enhancing target selectivity (e.g., enzyme inhibition or receptor binding).
  • Analgesic activity in dithiazole-guanidines suggests this compound could be explored for pain management, though experimental validation is required.

Physicochemical Properties

  • Solubility : Piperazine-substituted guanidines (e.g., ) exhibit moderate solubility due to polar N-atoms, while azepane’s larger hydrophobic ring may reduce aqueous solubility.
  • Stability : Guanidines with electron-withdrawing groups (e.g., nitro in ) show varied stability; azepane’s electron-donating nature may enhance stability compared to nitro derivatives.
  • Synthetic Accessibility : Coupling azepane-substituted aniline with guanidine precursors (similar to methods in ) is feasible but may require optimization for yield and purity.

Biological Activity

N-(4-azepan-1-ylphenyl)guanidine is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antibacterial properties. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Overview of Guanidine Derivatives

Guanidine derivatives are known for their diverse biological activities, including antitumor, antibacterial, and anti-inflammatory effects. The structure of this compound suggests it may interact with various biological targets, particularly in cancer cells and bacterial strains.

Antitumor Activity

Recent studies have highlighted the antitumor potential of guanidine derivatives, including this compound.

Case Study: Inhibition of Non-Small Cell Lung Cancer (NSCLC)

A significant study demonstrated that a related guanidine compound (1D-142), which shares structural similarities with this compound, exhibited potent antiproliferative activity in NSCLC cell lines. The study found that treatment with 1D-142 led to:

  • Apoptosis Induction : Morphological changes consistent with apoptosis were observed in A549 cells treated with 1D-142.
  • Inhibition of Migration : The compound significantly reduced the migration capability of cancer cells in a wound healing assay.
  • NF-kB Pathway Modulation : 1D-142 inhibited TNFα-induced nuclear translocation of NF-kB, a critical pathway in cancer cell proliferation and migration .

The findings suggest that similar guanidine compounds could be effective in targeting cancer cell proliferation and migration.

Antibacterial Activity

The antibacterial properties of guanidine derivatives have also been investigated. A study on decavanadate-bearing guanidine derivatives indicated that they effectively inhibited the growth of various bacterial strains, including:

  • Escherichia coli
  • Pseudomonas aeruginosa
  • Staphylococcus aureus
  • Enterococcus faecalis

These compounds demonstrated activity at micromolar concentrations but did not disrupt biofilm formation, highlighting their potential as antibacterial agents .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of guanidine derivatives. The presence of specific functional groups can significantly influence biological activity. For instance:

  • Substituents on the Guanidine Moiety : Variations in substituents can enhance or diminish cytotoxicity against cancer cells.
  • Linker Variations : The azepane ring may play a role in modulating interactions with biological targets.

Data Summary

The following table summarizes key findings from various studies on this compound and related compounds:

CompoundActivity TypeTarget/ModelKey Findings
This compoundAntitumorNSCLC (A549)Induces apoptosis; inhibits migration; modulates NF-kB
1D-142AntitumorNSCLC (A549)Significant antiproliferative effects; pro-apoptotic
Decavanadate GuanidinesAntibacterialE. coli, S. aureusEffective at micromolar concentrations; biofilm intact
Guanidine DerivativesAnticancerVarious Cancer LinesCytotoxicity against leukemia; low toxicity to normal cells

Properties

IUPAC Name

2-[4-(azepan-1-yl)phenyl]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4/c14-13(15)16-11-5-7-12(8-6-11)17-9-3-1-2-4-10-17/h5-8H,1-4,9-10H2,(H4,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTFQJNUFWMCKSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=CC=C(C=C2)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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